molecular formula C14H21N3S B1231093 1-butyl-3-[(E)-(2,5-dimethylphenyl)methylideneamino]thiourea

1-butyl-3-[(E)-(2,5-dimethylphenyl)methylideneamino]thiourea

Cat. No. B1231093
M. Wt: 263.4 g/mol
InChI Key: BKPHTKNXTNUKNK-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-3-[(2,5-dimethylphenyl)methylideneamino]thiourea is an alkylbenzene.

Scientific Research Applications

Chemistry and Coordination Properties

1-butyl-3-[(E)-(2,5-dimethylphenyl)methylideneamino]thiourea belongs to the broader class of thiourea derivatives, which have been extensively studied for their chemistry, coordination, and structural properties. These compounds have found significant applications as ligands in coordination chemistry, influencing intra- and intermolecular hydrogen-bonding interactions and thereby affecting the coordination properties of these ligands. Novel applications of transition metal complexes bearing thiourea derivatives have been introduced, showcasing the versatility and potential of these compounds in various scientific fields (Saeed, Flörke, & Erben, 2014).

Biological and Medicinal Applications

The biological and medicinal significance of thiourea derivatives, including 1-butyl-3-[(E)-(2,5-dimethylphenyl)methylideneamino]thiourea, is well-documented. These compounds exhibit a range of biological activities, such as antimicrobial, fungicidal, antitumor, antiviral, and antifungal properties. The versatility and potential for structural modification make thiourea derivatives promising candidates for new drug development and other therapeutic applications (Kholodniak & Kovalenko, 2022).

Environmental and Analytical Chemistry

Thiourea derivatives are also recognized for their role in environmental and analytical chemistry, particularly as chemosensors. They have been utilized to detect anions and cations in environmental and biological samples, demonstrating the importance of these compounds in monitoring and managing environmental pollutants. The unique properties of thiourea derivatives allow for the development of highly efficient, selective, and sensitive chemosensors, underscoring their potential in environmental science (Khan et al., 2020).

properties

Product Name

1-butyl-3-[(E)-(2,5-dimethylphenyl)methylideneamino]thiourea

Molecular Formula

C14H21N3S

Molecular Weight

263.4 g/mol

IUPAC Name

1-butyl-3-[(E)-(2,5-dimethylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C14H21N3S/c1-4-5-8-15-14(18)17-16-10-13-9-11(2)6-7-12(13)3/h6-7,9-10H,4-5,8H2,1-3H3,(H2,15,17,18)/b16-10+

InChI Key

BKPHTKNXTNUKNK-MHWRWJLKSA-N

Isomeric SMILES

CCCCNC(=S)N/N=C/C1=C(C=CC(=C1)C)C

SMILES

CCCCNC(=S)NN=CC1=C(C=CC(=C1)C)C

Canonical SMILES

CCCCNC(=S)NN=CC1=C(C=CC(=C1)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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